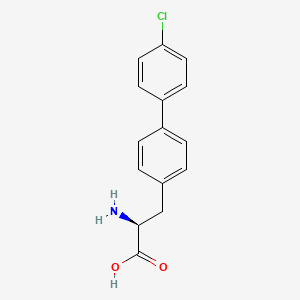

4-(4-Chlorophenyl)-L-phenylalanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-chlorophenyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(17)15(18)19/h1-8,14H,9,17H2,(H,18,19)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAJOMWNXOKORZ-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)-L-phenylalanine: Properties, Analysis, and Applications

Introduction: Unveiling a Potent Modulator of Serotonergic Pathways

4-(4-Chlorophenyl)-L-phenylalanine, a non-proteinogenic amino acid, holds a significant position in the landscape of neurobiology and drug discovery. Structurally a derivative of the essential amino acid L-phenylalanine, the introduction of a chlorine atom at the para position of the phenyl ring confers unique biochemical properties. This modification transforms the molecule into a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] This inhibitory action has established 4-(4-Chlorophenyl)-L-phenylalanine, also known as L-p-Chlorophenylalanine (L-PCPA) or Fenclonine, as an invaluable tool for researchers investigating the multifaceted roles of serotonin in physiological and pathological processes.[1][3][4] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and its pivotal applications in scientific research.

Core Physicochemical Characteristics

The foundational step in utilizing any chemical entity in a research or drug development setting is a thorough understanding of its molecular and physical properties. These characteristics are critical for accurate experimental design, from solution preparation to analytical method development.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are fundamental identifiers for 4-(4-Chlorophenyl)-L-phenylalanine.

| Property | Value | Source |

| Molecular Formula | C9H10ClNO2 | [1][5][6] |

| Molecular Weight | 199.63 g/mol | [1][5][6][7][8] |

| IUPAC Name | (2S)-2-amino-3-(4-chlorophenyl)propanoic acid | [5] |

| CAS Number | 14173-39-8 | [5][6] |

These values are essential for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of p-chlorophenylalanine and L-phenylalanine on deoxyribonucleic acid and protein content of developing rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-4-Chlorophenylalanine | 14173-39-8 [chemicalbook.com]

- 7. Thermo Scientific Chemicals DL-4-Chlorophenylalanine, 98% | Fisher Scientific [fishersci.ca]

- 8. 5-HT synthesis inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Integration of 4-Chloro-L-phenylalanine in Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid 4-chloro-L-phenylalanine (p-Cl-Phe) has long been a valuable tool in neuroscience and pharmacology, primarily recognized for its potent and irreversible inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This targeted depletion of serotonin has provided invaluable insights into the multifaceted roles of this neurotransmitter in a vast array of physiological and pathological processes. However, the utility of p-Cl-Phe extends beyond its standalone application as a pharmacological agent. In the realm of peptide research and drug discovery, the incorporation of p-Cl-Phe into peptide sequences offers a sophisticated strategy to modulate their biological activity, enhance their stability, and fine-tune their pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activity of 4-chloro-L-phenylalanine, detailing its mechanism of action, its applications in studying the serotonergic system, and, crucially, its emerging role as a strategic building block in the design of novel peptide therapeutics. We will delve into the causality behind experimental choices, provide detailed protocols for its use in both in vitro and in vivo settings, and present a forward-looking perspective on its potential in peptide-based drug development.

The Core Directive: Understanding the Biological Activity of 4-Chloro-L-phenylalanine

4-Chloro-L-phenylalanine is a synthetic amino acid derivative of L-phenylalanine distinguished by the presence of a chlorine atom at the para position of the phenyl ring[1]. This seemingly subtle modification has profound biological consequences, primarily centered on its interaction with the enzyme tryptophan hydroxylase (TPH).

Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The principal biological activity of p-Cl-Phe is its role as a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the initial and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT)[2]. The inhibition is competitive with respect to the substrate tryptophan, meaning p-Cl-Phe binds to the active site of the enzyme[3].

The workflow for serotonin synthesis and the point of inhibition by p-Cl-Phe can be visualized as follows:

Figure 1: Serotonin biosynthesis pathway and the inhibitory action of 4-chloro-L-phenylalanine.

This irreversible inhibition leads to a significant and sustained depletion of serotonin in the brain and peripheral tissues. The extent of depletion is dose-dependent, with studies in rodents demonstrating a reduction of brain serotonin levels by up to 90% following systemic administration of p-Cl-Phe[4].

Effects on Other Neurotransmitter Systems

While the primary target of p-Cl-Phe is TPH, it is crucial for researchers to be aware of its potential off-target effects. Some studies have reported that high doses of p-Cl-Phe can also lead to a reduction in the levels of catecholamines, such as dopamine and norepinephrine, although to a lesser extent than the depletion of serotonin[5]. This is an important consideration when designing experiments and interpreting data, as some observed effects may not be solely attributable to serotonin depletion.

Applications in Peptide Research: Beyond a Simple Depletor

The utility of 4-chloro-L-phenylalanine in peptide research can be broadly categorized into two main areas: its use as a tool to investigate the role of serotonin in peptide function and its incorporation into peptide sequences to directly modulate their biological activity.

Probing the Serotonin-Peptide Interface

Many neuropeptides and peptide hormones exert their effects in concert with or are modulated by the serotonergic system. By using p-Cl-Phe to deplete serotonin, researchers can elucidate the role of 5-HT in the physiological actions of these peptides. For example, studies have used p-Cl-Phe to investigate the relationship between serotonin and Substance P, a neuropeptide involved in pain transmission and inflammation[6].

Modulating Peptide Bioactivity through Direct Incorporation

The incorporation of unnatural amino acids is a cornerstone of modern peptide design, allowing for the enhancement of potency, stability, and receptor selectivity[7]. The substitution of a native phenylalanine residue with p-Cl-Phe can introduce subtle yet significant changes to a peptide's physicochemical properties:

-

Hydrophobicity and Binding Affinity: The chlorine atom increases the hydrophobicity of the phenylalanine side chain. This can lead to enhanced binding affinity for receptors with hydrophobic pockets. The position of the chlorine atom (ortho, meta, or para) can fine-tune these interactions[7].

-

Conformational Rigidity: The presence of the halogen can influence the conformational preferences of the peptide backbone, potentially leading to more stable and biologically active structures[7].

-

Proteolytic Stability: Modifications to the peptide backbone, including the incorporation of unnatural amino acids, can increase resistance to degradation by proteases, thereby extending the peptide's half-life in vivo[8][9].

A notable example is in the field of G protein-coupled receptor (GPCR) ligands. The substitution of phenylalanine with halogenated analogs in neuropeptide Y (NPY) and opioid peptides has been shown to alter receptor binding affinity and selectivity[10][11][12]. For instance, p-substituted phenylalanine analogs in Peptide YY (PYY), a peptide related to NPY, are well-tolerated at the Y2 receptor but significantly reduce binding to Y1 and Y4 receptors, demonstrating how such modifications can confer receptor subtype selectivity[10].

Experimental Design and Protocols: A Practical Guide

As a Senior Application Scientist, it is imperative to provide not just the "what" but the "why" and "how." This section details key experimental protocols for the use of 4-chloro-L-phenylalanine in peptide research.

In Vivo Serotonin Depletion in Rodent Models

This protocol outlines a standard procedure for inducing serotonin depletion in mice using p-Cl-Phe to study its effects on behavior or the action of a co-administered peptide.

Protocol 1: Serotonin Depletion in Mice

| Step | Procedure | Rationale and Key Considerations |

| 1. Reagent Preparation | Prepare a solution of 4-chloro-DL-phenylalanine (pCPA) in 0.9% sterile saline. A common concentration is 10 mg/mL. Gentle heating and vortexing may be required for complete dissolution. | The DL-racemic mixture is often used for in vivo studies. Ensure the solution is sterile if administered via injection. |

| 2. Animal Dosing | Administer pCPA to mice via intraperitoneal (i.p.) injection at a dose of 150-300 mg/kg for 2-3 consecutive days. | The dosing regimen can be adjusted based on the desired level and duration of serotonin depletion. Multiple injections are typically required for sustained depletion. |

| 3. Experimental Timeline | Conduct behavioral testing or peptide administration 2-4 days after the final pCPA injection. | This timeframe allows for maximal serotonin depletion to occur. |

| 4. Verification of Depletion | Following the experimental endpoint, collect brain tissue (e.g., hippocampus, prefrontal cortex) for analysis of serotonin and its metabolite, 5-HIAA, levels via HPLC with electrochemical detection. | This is a critical step to confirm the efficacy of the serotonin depletion and to correlate the biochemical changes with the observed physiological or behavioral outcomes. |

Solid-Phase Peptide Synthesis (SPPS) with 4-Chloro-L-phenylalanine

The incorporation of p-Cl-Phe into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis of a p-Cl-Phe-Containing Peptide

| Step | Procedure | Rationale and Key Considerations |

| 1. Resin Swelling | Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes. | Proper swelling of the resin is essential for efficient diffusion of reagents and successful synthesis. |

| 2. Fmoc Deprotection | Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF. | Piperidine is a strong enough base to remove the Fmoc group without cleaving the peptide from the resin. |

| 3. Amino Acid Coupling | Couple the desired Fmoc-protected amino acid (including Fmoc-4-Cl-Phe-OH) to the deprotected N-terminus. Use a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF. The reaction time is typically 1-2 hours. | The choice of coupling reagent and reaction time may need to be optimized depending on the specific amino acid sequence to ensure complete coupling. |

| 4. Monitoring and Washing | Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Wash the resin thoroughly with DMF after each coupling and deprotection step. | The Kaiser test detects free primary amines, indicating an incomplete coupling reaction. Thorough washing is crucial to remove excess reagents and byproducts. |

| 5. Repeat Cycles | Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. | |

| 6. Cleavage and Deprotection | After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups. | The composition of the cleavage cocktail depends on the specific amino acids in the peptide sequence. |

| 7. Purification and Characterization | Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC. | RP-HPLC is a powerful technique for purifying peptides based on their hydrophobicity. Mass spectrometry provides the molecular weight of the peptide, confirming its identity. |

The workflow for SPPS can be visualized as follows:

Figure 2: General workflow for solid-phase peptide synthesis incorporating 4-chloro-L-phenylalanine.

In Vitro Tryptophan Hydroxylase Activity Assay

To assess the inhibitory potential of p-Cl-Phe or other compounds on TPH activity, a continuous fluorometric assay can be employed. This assay is based on the different fluorescence properties of tryptophan and its product, 5-hydroxytryptophan.

Protocol 3: Continuous Fluorometric TPH Activity Assay

| Step | Procedure | Rationale and Key Considerations |

| 1. Reagent Preparation | Prepare a reaction buffer (e.g., 50 mM MES, pH 7.0) containing the necessary co-factors: tryptophan, a pterin cofactor (e.g., 6-methyltetrahydropterin), ferrous ammonium sulfate, and a reducing agent (e.g., DTT). | The specific concentrations of substrates and co-factors may need to be optimized for the specific TPH enzyme preparation being used. |

| 2. Enzyme and Inhibitor Preparation | Prepare solutions of purified TPH enzyme and the inhibitor (p-Cl-Phe) at various concentrations. | |

| 3. Assay Setup | In a 96-well microplate, add the reaction buffer, the TPH enzyme, and varying concentrations of the inhibitor. | A no-inhibitor control is essential to determine the baseline enzyme activity. |

| 4. Reaction Initiation and Measurement | Initiate the reaction by adding the substrate (tryptophan) or the enzyme. Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~300 nm and an emission wavelength of ~330 nm over time using a microplate reader. | The rate of increase in fluorescence is directly proportional to the TPH enzyme activity. |

| 5. Data Analysis | Calculate the initial reaction velocities from the fluorescence data. Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. | The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. |

Data Presentation and Analysis

A crucial aspect of scientific communication is the clear and concise presentation of data. When evaluating the impact of p-Cl-Phe incorporation into a peptide, a comparative table of biological activity is highly effective.

Table 1: Hypothetical Comparative Biological Activity of a Native Peptide and its p-Cl-Phe Analog

| Peptide | Receptor Binding Affinity (Ki, nM) | In Vitro Potency (IC50, nM) | In Vivo Half-life (t1/2, min) |

| Native Peptide | 15.2 ± 2.1 | 25.8 ± 3.5 | 10.5 ± 1.8 |

| p-Cl-Phe Analog | 5.8 ± 0.9 | 10.2 ± 1.7 | 25.3 ± 4.2 |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Future Perspectives and Conclusion

The strategic incorporation of 4-chloro-L-phenylalanine into peptide sequences represents a powerful and versatile tool in the arsenal of peptide chemists and drug discovery scientists. While its role as a serotonin depletor has been well-established, its application as a functional building block in peptide design is an area of growing interest. The ability to fine-tune receptor affinity, enhance proteolytic stability, and modulate the conformational properties of peptides makes p-Cl-Phe a valuable component in the development of next-generation peptide therapeutics.

As our understanding of the intricate interplay between peptide structure and function continues to evolve, the rational design of peptides incorporating unnatural amino acids like p-Cl-Phe will undoubtedly play an increasingly important role in addressing unmet medical needs. This technical guide provides a foundational framework for researchers to explore and harness the unique properties of 4-chloro-L-phenylalanine in their own research and development endeavors.

References

- Beck-Sickinger, A. G., & Jung, G. (1995). Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors. Biopolymers, 37(2), 123–142.

- Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274–278.

- Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499–516.

- O'Leary, O. F., Bechtholt, A. J., & Lucki, I. (2007). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Behavioural brain research, 179(2), 229–237.

- Schiller, P. W., Nguyen, T. M., Berezowska, I., Dupuis, S., Weltrowska, G., Chung, N. N., & Lemieux, C. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of medicinal chemistry, 35(21), 3954–3959.

- Schiller, P. W., Nguyen, T. M., Maziak, L. A., & Lemieux, C. (1987). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of medicinal chemistry, 30(11), 2094–2099.

- Wieland, T., & Bernhard, H. (1951). Über Peptidsynthesen, 3. Mitteilung: Die Verwendung von Anhydriden aus N-acylierten Aminosäuren und anorganischen Säuren. Justus Liebigs Annalen der Chemie, 572(1), 190-194.

- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.

- Gentile, F., De Rosa, M., & Galdiero, S. (2020). Strategies to stabilize cell penetrating peptides for in vivo applications. Therapeutic delivery, 11(10), 657-676.

- Daniels, A. J., Matthews, J. E., Slepetis, R. J., Jansen, M., Viveros, O. H., Tadepalli, A., ... & Leban, J. J. (1995). High-affinity neuropeptide Y receptor antagonists. Proceedings of the National Academy of Sciences, 92(20), 9067–9071.

- Miller, L. J. (2015). A Paradigm for Peptide Hormone-GPCR Analyses. International journal of molecular sciences, 16(12), 28764–28776.

-

PubChem. (n.d.). 4-Chloro-L-phenylalanine. Retrieved from [Link]

- Zotim, N. C., Matos, R. S., Ferraz, A. C., & de Lima, M. E. (2020). Phenylalanine Stereoisomers of CJ-15208 and [d-Trp]CJ-15208 Exhibit Distinctly Different Opioid Activity Profiles. Molecules, 25(17), 3999.

- Schiller, P. W., Nguyen, T. M., Berezowska, I., Weltrowska, G., & Lemieux, C. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of medicinal chemistry, 35(21), 3954–3959.

- Hagiwara, D., Miyake, H., Morimoto, H., Murai, M., Fujii, T., & Matsuo, M. (1992). Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists. Journal of medicinal chemistry, 35(11), 2015–2025.

- Cabrele, C., & Beck-Sickinger, A. G. (2000). Y-receptor affinity modulation by the design of pancreatic polypeptide/neuropeptide Y chimera led to Y(5)-receptor ligands with picomolar affinity. Journal of peptide science: an official publication of the European Peptide Society, 6(3), 97–122.

- Schiller, P. W., Nguyen, T. M., Maziak, L. A., & Lemieux, C. (1987). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of medicinal chemistry, 30(11), 2094–2099.

- Miller, L. J. (2015). A Paradigm for Peptide Hormone-GPCR Analyses. International journal of molecular sciences, 16(12), 28764–28776.

- Daniels, A. J., Matthews, J. E., Slepetis, R. J., Jansen, M., Viveros, O. H., Tadepalli, A., ... & Leban, J. J. (1995). High-affinity neuropeptide Y receptor antagonists. Proceedings of the National Academy of Sciences, 92(20), 9067–9071.

- Hagiwara, D., Miyake, H., Morimoto, H., Murai, M., Fujii, T., & Matsuo, M. (1992). Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists. Journal of medicinal chemistry, 35(11), 2015–2025.

- Cremata, V. Y., & Koe, B. K. (1966). Clinical-pharmacological evaluation of p-chlorophenylalanine: a new serotonin-depleting agent. Clinical Pharmacology & Therapeutics, 7(6), 768-776.

- Rapaka, R. S., Barnett, G., & Hawks, R. L. (Eds.). (1986). Opioid Peptides: Medicinal Chemistry. NIDA Research Monograph 69.

- Zhang, X., Li, Q., & Liu, S. (2022). State-Specific Peptide Design Targeting G Protein-Coupled Receptors.

- Singh, J., Kumar, A., & Sharma, S. (2021). Phenylalanine Derivatives as GPR142 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 12(8), 1275–1281.

- Savard, P., Mérand, Y., Dupont, A., & Côté, J. (1983). The effects of p-chlorophenylalanine (PCPA)

-

Reiser, O. (2023, March 7). Amino Acids / Peptides. Reiser Group - UR. Retrieved February 15, 2026, from [Link]

- Pollegioni, L. (Ed.). (2013). Unnatural amino acids: methods and protocols. Humana Press.

- Miller, L. J. (2015). A Paradigm for Peptide Hormone-GPCR Analyses. International journal of molecular sciences, 16(12), 28764–28776.

-

Reiser, O. (2023, March 7). Amino Acids / Peptides. Reiser Group - UR. Retrieved February 15, 2026, from [Link]

- Euro Chlor. (2004). Influence of Chlorine Substituents on Biological Activity of Chemicals.

- Amenitsch, L., & Reiser, O. (2021). 19F NMR-tags for peptidyl prolyl conformation analysis.

-

Wikipedia. (2023, December 27). Neuropeptide Y. In Wikipedia. Retrieved February 15, 2026, from [Link]

- Wickstrom, L., & Okon, M. (2023). Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations.

- Hagiwara, D., Miyake, H., Morimoto, H., Murai, M., Fujii, T., & Matsuo, M. (1992). Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists. Journal of medicinal chemistry, 35(11), 2015–2025.

- Cabrele, C., & Beck-Sickinger, A. G. (2000). Y-receptor affinity modulation by the design of pancreatic polypeptide/neuropeptide Y chimera led to Y(5)-receptor ligands with picomolar affinity. Journal of peptide science: an official publication of the European Peptide Society, 6(3), 97–122.

- Miller, C. A., & Shirota, F. N. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of neurochemistry, 31(3), 837–843.

- Hashimoto, T., Uchida, Y., Nishijima, M., Sakura, N., & Hirose, K. (1987). Syntheses and Biological Activities of Substance P Analogs Containing L- And D-Homoglutamine and L- And D-Pyrohomoglutamic Acid at Position 5 and 6. Bulletin of the Chemical Society of Japan, 60(3), 1207-1209.

Sources

- 1. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of p-chlorophenylalanine (PCPA) treatment on the substance P content measured in discrete brain nuclei of normal and neonatally-induced hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. search.library.nyu.edu [search.library.nyu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Frontier: A Deep Dive into the Physicochemical Profile of 4-(4-Chlorophenyl)-L-phenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-Chlorophenyl)-L-phenylalanine, a substituted amino acid of significant interest in neuroscience research and drug development.[1] We will explore its solubility in aqueous systems versus a range of organic solvents, delve into the underlying physicochemical principles governing its dissolution, and present standardized methodologies for its empirical determination. This guide is intended to be a valuable resource for scientists and researchers, offering both theoretical insights and practical protocols to inform formulation development and advance research applications of this compound.

Introduction: The Significance of a Chloro-Substituted Amino Acid Analog

4-(4-Chlorophenyl)-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine. It is most notably recognized as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[2] This property makes it a valuable tool in neurobiological research for studying the roles of serotonin in various physiological and pathological processes. Its potential therapeutic applications are also an area of active investigation.[1]

A thorough understanding of the solubility of 4-(4-Chlorophenyl)-L-phenylalanine is paramount for its effective use in both research and clinical settings. Poor solubility can lead to challenges in preparing solutions for in vitro and in vivo studies, result in low and variable bioavailability, and complicate the development of stable and effective dosage forms. This guide aims to provide a detailed exploration of the solubility characteristics of this compound, offering a foundation for its rational formulation and application.

Physicochemical Properties Influencing Solubility

The solubility of a molecule is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For 4-(4-Chlorophenyl)-L-phenylalanine, the key determinants include its zwitterionic nature, the hydrophobicity introduced by the chlorophenyl group, and the strength of its crystal lattice.

Key Physicochemical Properties of 4-(4-Chlorophenyl)-L-phenylalanine:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [3] |

| Molecular Weight | 199.63 g/mol | [3] |

| pKa₁ (Carboxylic Acid) | ~2.18 | [4] |

| pKa₂ (Amine) | ~8.96 | [4] |

| XLogP3 | 1.5 | [5] |

| Melting Point | >240 °C (decomposes) | [4] |

Theoretical Framework:

The solubility of 4-(4-Chlorophenyl)-L-phenylalanine can be understood through two primary lenses: the energy required to break the solute-solute interactions within the crystal lattice (crystal lattice energy) and the energy released upon the formation of solute-solvent interactions (solvation energy).

-

Crystal Lattice Energy: The high melting point of 4-(4-Chlorophenyl)-L-phenylalanine suggests strong intermolecular forces within its crystal lattice, including hydrogen bonding and van der Waals interactions. A significant amount of energy is required to overcome these forces before dissolution can occur.

-

Solvation Energy: The zwitterionic nature of the amino acid moiety allows for strong electrostatic interactions and hydrogen bonding with polar solvents like water. The chlorophenyl group, however, is hydrophobic and will have more favorable interactions with nonpolar or less polar organic solvents.

-

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. An XLogP3 value of 1.5 for 4-(4-Chlorophenyl)-L-phenylalanine indicates a moderate level of lipophilicity, suggesting that while it has some affinity for nonpolar environments, its solubility in water will still be significant due to the polar amino acid functional groups.[5]

The interplay of these factors dictates the compound's solubility in different solvent systems.

Solubility Profile: Water vs. Organic Solvents

The solubility of 4-(4-Chlorophenyl)-L-phenylalanine exhibits significant variation between aqueous and organic media, a direct consequence of its amphiphilic nature.

Aqueous Solubility

In aqueous media, the solubility of 4-(4-Chlorophenyl)-L-phenylalanine is highly dependent on pH. As a zwitterionic compound, it possesses both an acidic carboxylic acid group and a basic amino group.

-

At Isoelectric Point (pI): The pI is the pH at which the net charge of the molecule is zero. At this pH, the solubility of the amino acid is at its minimum due to the strong intermolecular electrostatic attractions between the zwitterions, which favors the solid crystalline state.

-

At Low pH (pH < pKa₁): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge. The increased polarity and charge lead to enhanced solubility in water.

-

At High pH (pH > pKa₂): The carboxylic acid group is deprotonated (-COO⁻), and the amino group is in its neutral form (-NH₂), resulting in a net negative charge. This also leads to increased solubility in water.

A reported aqueous solubility for the L-form is 10.29 mg/mL (51.55 mM) , with the note that sonication may be required, suggesting that the dissolution process can be slow.[6] For the DL-racemic mixture, a solubility of up to 5 mM in water with gentle warming has been reported.[5]

Organic Solvent Solubility

Quantitative data for the solubility of 4-(4-Chlorophenyl)-L-phenylalanine in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions and data from chemical suppliers provide some insights.

-

Polar Protic Solvents:

-

Polar Aprotic Solvents:

-

Nonpolar Solvents: Due to the polar amino acid group, the solubility in nonpolar solvents such as hexanes or toluene is expected to be very low.

Comparative Solubility Data Summary (L- and DL-forms):

| Solvent | 4-(4-Chlorophenyl)-L-phenylalanine | 4-(4-Chlorophenyl)-DL-phenylalanine |

| Water | 10.29 mg/mL (51.55 mM)[6] | ~1 mg/mL (5 mM)[5] |

| Methanol | Data not available | Slightly soluble[4] |

| Ethanol | Data not available | Insoluble[2] |

| DMSO | Data not available | 2 mg/mL (10.01 mM)[2] |

| Acetic Acid | Soluble | Data not available |

Note: The data is compiled from various sources and may have been determined under different conditions (e.g., temperature, particle size). For precise applications, it is recommended to determine solubility experimentally under the specific conditions of use.

Experimental Determination of Solubility: A Standardized Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 4-(4-Chlorophenyl)-L-phenylalanine into a suitable vessel (e.g., a glass vial with a screw cap). An excess is crucial to ensure that equilibrium is reached with undissolved solid present.

-

Add a precise volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent).

-

-

Equilibration:

-

Seal the vessel tightly to prevent solvent evaporation.

-

Place the vessel in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For amino acid derivatives, this can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) of a suitable pore size (e.g., 0.22 µm or 0.45 µm).

-

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 4-(4-Chlorophenyl)-L-phenylalanine using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method. A reversed-phase C18 column is typically suitable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher sensitivity and selectivity, which can be beneficial for low-solubility measurements.

-

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Implications for Drug Development and Research

The solubility profile of 4-(4-Chlorophenyl)-L-phenylalanine has several important implications for its practical application:

-

Formulation of Preclinical Studies: The limited aqueous solubility, especially around its isoelectric point, necessitates careful consideration when preparing solutions for in vivo studies. The use of co-solvents, cyclodextrins, or pH adjustment may be required to achieve the desired concentrations for administration. For example, one protocol describes dissolving the compound in 1M HCl and then neutralizing it with 1M NaOH in the presence of 2-Hydroxypropyl-beta-cyclodextrin to maintain solubility at a neutral pH.

-

Oral Bioavailability: The solubility in gastrointestinal fluids will be a key factor in its oral absorption. The pH-dependent solubility suggests that its dissolution may vary in different segments of the GI tract.

-

In Vitro Assays: For cell-based assays, it is crucial to ensure that the compound remains in solution at the tested concentrations in the cell culture medium to avoid artifacts from precipitation. The use of DMSO as a co-solvent for stock solutions is common, but the final concentration of DMSO should be kept low to minimize cellular toxicity.

-

Solid Form Selection: Different polymorphic forms or salts of 4-(4-Chlorophenyl)-L-phenylalanine may exhibit different solubility and stability characteristics. Salt formation is a common strategy to enhance the aqueous solubility of ionizable compounds.

Diagram of Factors Influencing the Utility of 4-(4-Chlorophenyl)-L-phenylalanine in Drug Development:

Sources

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chembk.com [chembk.com]

therapeutic potential of 4-(4-Chlorophenyl)-L-phenylalanine derivatives

The Therapeutic Potential of 4-(4-Chlorophenyl)-L-phenylalanine Derivatives: From CNS Probes to Peripheral TPH1 Inhibitors[1]

Executive Summary

For decades, 4-(4-Chlorophenyl)-L-phenylalanine (PCPA) served as the "gold standard" tool for depleting serotonin (5-HT) in biological research.[1] As an irreversible inhibitor of Tryptophan Hydroxylase (TPH), it offered researchers a blunt instrument to study serotonin's role in sleep, mood, and gut motility.[1] However, its ability to cross the blood-brain barrier (BBB) and deplete central serotonin rendered it clinically non-viable due to severe neuropsychiatric side effects.[1]

This technical guide explores the medicinal chemistry evolution that transformed the PCPA scaffold into Telotristat Ethyl and Rodatristat Ethyl —next-generation derivatives designed for peripheral restriction . By retaining the core TPH-inhibiting capability while excluding CNS penetration, these molecules have unlocked new therapeutic horizons in Carcinoid Syndrome, Pulmonary Arterial Hypertension (PAH), and Cholangiocarcinoma.[1]

Mechanistic Foundation: The Serotonin Biosynthesis Pathway[2][3]

To understand the therapeutic utility of PCPA derivatives, one must distinguish between the two isoforms of the rate-limiting enzyme, Tryptophan Hydroxylase (TPH) .

-

TPH1: Expressed primarily in enterochromaffin cells (gut), lungs, and other peripheral tissues.[1] Responsible for >90% of total body serotonin.[2]

-

TPH2: Expressed exclusively in the brainstem (Raphe nuclei) and enteric nervous system neurons. Regulates mood, sleep, and cognitive functions.

Mechanism of Action: PCPA and its derivatives compete with the substrate (L-Tryptophan) or the cofactor (Tetrahydrobiopterin, BH4) at the catalytic domain of TPH.

-

PCPA: Acts as an irreversible inhibitor, covalently modifying the enzyme and permanently inactivating it.

-

Modern Derivatives (e.g., Telotristat): Function as reversible, competitive inhibitors with high affinity for the TPH active site.[1]

Visualization: Serotonin Pathway & Inhibition Targets[2][3][4][5][6]

Figure 1: Differential inhibition of Serotonin biosynthesis by PCPA vs. Telotristat Ethyl.

Structural Evolution: From PCPA to Telotristat

The transition from PCPA to modern therapeutics is a masterclass in property-based drug design . The goal was to maintain TPH affinity while increasing molecular weight and polarity to prevent BBB crossing.

The Progenitor: PCPA (Fenclonine)[1]

-

Pharmacokinetics: Rapidly crosses BBB via Large Neutral Amino Acid Transporter (LAT1).[1]

-

Outcome: Global serotonin depletion.[1] Effective for carcinoid symptoms but caused severe depression and insomnia.[1]

The Successor: Telotristat Ethyl (Xermelo)[1]

-

Chemical Structure: Ethyl (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate.[1]

-

Design Logic:

-

Prodrug Strategy: The ethyl ester moiety improves oral bioavailability.[1] Once absorbed, it is hydrolyzed by carboxylesterases to the active acid form (Telotristat ).[1][4][5]

-

Peripheral Restriction: The active metabolite is highly polar and a substrate for efflux transporters, preventing significant CNS accumulation.

-

Potency: The addition of the pyrimidine linker and the trifluoroethoxy group enhances binding affinity to the TPH active site compared to the simple phenyl ring of PCPA.

-

Comparative Pharmacological Profile

| Feature | PCPA (Fenclonine) | Telotristat Ethyl | Rodatristat Ethyl |

| Mechanism | Irreversible TPH1/2 Inhibitor | Reversible TPH Inhibitor (Prodrug) | Reversible TPH Inhibitor (Prodrug) |

| BBB Permeability | High (Crosses freely) | Negligible (Active form excluded) | Negligible |

| Primary Indication | Historical (Carcinoid) | Carcinoid Syndrome Diarrhea | Pulmonary Arterial Hypertension (PAH) |

| Active Metabolite IC50 | ~20-30 µM (Irreversible) | 0.028 µM (TPH1) | < 0.1 µM (TPH1) |

| Key Safety Advantage | None (Severe CNS effects) | No CNS depression | No CNS depression |

Therapeutic Applications

Carcinoid Syndrome (Approved)

Neuroendocrine tumors (NETs) secrete massive amounts of serotonin, causing flushing, diarrhea, and heart valve fibrosis.[1][5] Somatostatin analogs (SSA) inhibit release but not synthesis.

-

Role of Derivatives: Telotristat ethyl works synergistically with SSAs. By inhibiting TPH1, it lowers the "serotonin load" produced by the tumor mass.

-

Biomarker: Efficacy is tracked by measuring urinary 5-HIAA (5-hydroxyindoleacetic acid), the primary metabolite of serotonin.[5]

Pulmonary Arterial Hypertension (PAH) (Investigational)

Serotonin is a potent vasoconstrictor and mitogen for pulmonary artery smooth muscle cells.[1][6]

-

Hypothesis: Excess peripheral serotonin drives vascular remodeling in PAH.

-

Current Status: Rodatristat Ethyl (Altavant Sciences) showed promise in preclinical models by reversing remodeling.[1][7] However, the Phase 2b ELEVATE 2 trial did not meet its primary efficacy endpoints, highlighting the complexity of PAH pathology beyond just serotonin.

-

Next-Gen: Newer compounds like TPT-004 (dual binding pocket inhibitors) are being explored to achieve deeper serotonin suppression in the lung tissue.[1]

Cholangiocarcinoma (Emerging)

Recent preclinical data suggests that serotonin acts as an autocrine growth factor for bile duct cancers.[1]

-

Finding: Telotristat ethyl enhances the efficacy of standard chemotherapy (Gemcitabine/Cisplatin) in cholangiocarcinoma models by starving the tumor of serotonin.

Experimental Protocols

For researchers evaluating novel PCPA derivatives, the following protocols ensure robust data generation.

Protocol A: In Vitro TPH1 Enzymatic Inhibition Assay

Objective: Determine the IC50 of a derivative against recombinant human TPH1.

-

Reagents:

-

Workflow:

-

Detection:

-

Analyze supernatant via HPLC with Fluorescence Detection (Ex: 300 nm, Em: 330 nm).

-

Quantify the product 5-Hydroxytryptophan (5-HTP) .

-

-

Validation:

Protocol B: In Vivo Peripheral Specificity Check

Objective: Confirm the compound depletes peripheral serotonin without affecting the brain.

-

Animal Model: C57BL/6 Mice (n=6 per group).

-

Dosing: Oral gavage of derivative (e.g., 200 mg/kg) vs. Vehicle for 5 days.

-

Sample Collection:

-

Analysis:

-

Success Criteria:

Synthesis & Structural Logic

The synthesis of high-potency derivatives like Telotristat requires overcoming the lack of specificity in direct chlorination.

General Synthetic Strategy (Telotristat Ethyl Type)

-

Pyrimidine Core Assembly: The central pyrimidine ring is often formed by condensing an amidine with a beta-keto ester.[1]

-

Chiral Ether Formation: The critical step is introducing the chiral side chain (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanol.[1] This is often achieved via biocatalytic reduction (using ketoreductases) to ensure high enantiomeric excess (>99% ee), which is vital for binding affinity.[1]

-

Coupling: The chiral alcohol is coupled to the pyrimidine core via nucleophilic aromatic substitution (SNAr).[1]

-

Prodrug Formation: The final carboxylic acid is esterified (ethyl ester) to enhance lipophilicity for intestinal absorption.[1]

Visualization: Structural Logic Flow[1]

Figure 2: Medicinal chemistry logic flow for converting PCPA to Telotristat Ethyl.

Future Directions

The field is moving beyond simple TPH1 inhibition.

-

Dual-Pocket Inhibitors: Compounds like TPT-004 target both the tryptophan and BH4 binding pockets simultaneously, offering higher potency and potentially overcoming resistance mechanisms.[1]

-

Gut-Restricted Inhibitors: For metabolic diseases (Obesity, Type 2 Diabetes), researchers are developing inhibitors that are non-absorbable, acting strictly on TPH1 in the gut lumen/epithelium to modulate metabolic signaling without systemic exposure.[1]

References

-

Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967).[1] Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin.[1] Molecular Pharmacology.[1] Link

-

Kulke, M. H., et al. (2014).[1][8] Telotristat etiprate, a novel serotonin synthesis inhibitor, in patients with carcinoid syndrome and diarrhea not adequately controlled by octreotide.[5][8] Endocrine-Related Cancer.[1][8] Link

-

FDA Drug Approval Package. (2017). Xermelo (Telotristat Ethyl) Pharmacology Review.Link[1]

-

Sitbon, O., et al. (2021).[1] Rodatristat ethyl for the treatment of pulmonary arterial hypertension (ELEVATE 2).[1][7] Pulmonary Circulation.[1][7] Link

-

Alpini, G., et al. (2024).[1][2] Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models. Journal of Cellular and Molecular Medicine. Link

-

Specker, E., et al. (2022).[1][9] Structure-Based Design of Xanthine-Benzimidazole Derivatives as Novel and Potent Tryptophan Hydroxylase Inhibitors.[1] Journal of Medicinal Chemistry. Link[1]

Sources

- 1. Telotristat ethyl - Wikipedia [en.wikipedia.org]

- 2. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. nps.org.au [nps.org.au]

- 6. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altavant Sciences Highlights Ongoing Phase 2b ELEVATE 2 Study of Rodatristat Ethyl in Patients with Pulmonary Arterial Hypertension at European Respiratory Society Annual Congress - BioSpace [biospace.com]

- 8. carcinoid.org [carcinoid.org]

- 9. Telotristat ethyl with PRRT in the treatment of well differentiated neuroendocrine tumors. - ASCO [asco.org]

4-(4-Chlorophenyl)-L-phenylalanine CAS number and chemical identifiers

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-L-phenylalanine

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)-L-phenylalanine, also known as L-p-Chlorophenylalanine (L-PCPA). As a non-proteinogenic amino acid, it serves as a critical tool in biomedical research, primarily recognized for its role as an inhibitor of serotonin biosynthesis. This document details its chemical identity, physicochemical properties, synthesis considerations, mechanism of action, and applications in neuroscience and drug development. It is intended for researchers, scientists, and professionals who require a detailed understanding of this compound for experimental design and application.

Core Chemical Identity and Properties

4-(4-Chlorophenyl)-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, distinguished by the substitution of a chlorine atom at the para (4) position of the phenyl ring.[1] This modification confers unique biological activities not present in its parent compound.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for 4-(4-Chlorophenyl)-L-phenylalanine are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 14173-39-8 | [1][2] |

| IUPAC Name | (2S)-2-amino-3-(4-chlorophenyl)propanoic acid | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1CN)Cl | [1] |

| InChIKey | NIGWMJHCCYYCSF-QMMMGPOBSA-N | [1][2] |

| Synonyms | L-4-Chlorophenylalanine, L-p-Chlorophenylalanine, L-PCPA, (S)-Fenclonine | [1][3][4] |

| EC Number | 238-023-5 | [2] |

Note: The racemic mixture, 4-Chloro-DL-phenylalanine, has a different CAS number (7424-00-2).[5][6]

Physicochemical Properties

The physical and chemical properties of L-PCPA dictate its handling, storage, and formulation for experimental use.

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystalline powder | [2][4][7] |

| Melting Point | 263 °C (decomposes) | [2][4] |

| Solubility | Slightly soluble in water. Soluble in aqueous base and acetic acid. | [2][4] |

| Storage Temperature | -20°C is recommended for long-term stability. | [2][4] |

| Optical Rotation | [α]²⁰/D ~ -27° (c=0.5 in H₂O at 34°C) | [2][4] |

| pKa | 2.18 ± 0.10 (Predicted) | [2] |

Synthesis and Chemical Considerations

The synthesis of enantiomerically pure 4-(4-Chlorophenyl)-L-phenylalanine presents unique challenges. Direct chlorination of L-phenylalanine is often avoided as it produces a mixture of ortho, meta, and para isomers, along with di-chlorinated byproducts, which are difficult to separate effectively.[8]

A more controlled approach involves using L-phenylalanine as the chiral starting material and introducing the chloro- group through more sophisticated methods, or by building the molecule from a pre-chlorinated precursor. For applications in peptide synthesis, protected derivatives such as Boc-4-chloro-L-phenylalanine (CAS: 68090-88-0) are utilized.[7] The tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility, facilitating its incorporation into peptide chains.[7]

Caption: Mechanism of L-PCPA as an inhibitor of serotonin biosynthesis.

Beyond its effects on TPH, some studies have investigated its impact on phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. [9][10]This interaction is particularly relevant in the context of creating animal models for phenylketonuria. [10]

Applications in Research and Development

The ability of L-PCPA to selectively deplete serotonin has established it as a cornerstone research chemical in neuropharmacology and physiology.

-

Neuroscience Research: It is widely used to create animal models with depleted serotonin levels to study the role of this neurotransmitter in sleep, aggression, anxiety, learning, and sexual behavior. [8]* Cell Biology: L-PCPA has been used in in vitro studies, such as with neuroblastoma cells, to investigate the cellular effects of amino acid analogues and protein synthesis. [10]It has also been used to study the impact of serotonin on intestinal neuroplasticity. [3]* Drug Discovery: While not a therapeutic agent itself due to its potent and widespread effects, L-PCPA is crucial for validating the targets of new drugs aimed at modulating the serotonergic system.

-

Biochemical Assays: It serves as a reference inhibitor in assays for tryptophan hydroxylase activity.

Experimental Protocol: Preparation of a Stock Solution for In Vitro Use

The following is a general protocol for preparing a stock solution of L-PCPA. Researchers must adapt concentrations based on their specific experimental needs and cell culture conditions.

-

Pre-Weighing: Under a chemical fume hood, carefully weigh the desired amount of L-PCPA powder using an analytical balance.

-

Solubilization: For many in vitro applications, a stock solution can be prepared in an aqueous base, such as 1N NaOH, to deprotonate the carboxylic acid and improve solubility. Add the solvent dropwise while vortexing until the powder is fully dissolved.

-

pH Adjustment: Neutralize the solution to a physiologically compatible pH (e.g., 7.2-7.4) using an appropriate acid, such as 1N HCl. Perform this step slowly on ice to dissipate any heat generated.

-

Dilution: Bring the solution to the final desired volume using sterile cell culture medium or a buffered saline solution (e.g., PBS).

-

Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. [3]

Safety and Handling

L-PCPA must be handled with appropriate caution, as it is a biologically active and hazardous compound.

GHS Hazard Information

| Hazard Statement | Code | Description | Pictogram |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | GHS06 (Skull and Crossbones) |

| Skin Sensitization | H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) |

Data sourced from PubChem and commercial suppliers. [1][4]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid powder or its solutions. [4]* Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place. For long-term preservation of integrity, storage at -20°C is recommended. [2][4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved from [Link].

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2734471, (s)-n-Fmoc-4-chlorophenylalanine. Retrieved from [Link].

- Bernardi, L., Foglio, M., Giardino, P., & Temperilli, A. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry.

- Miller, F. P., Miller, J. F., & Weiss, P. A. (1976). Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. Journal of Biological Chemistry, 251(12), 3715-3721.

- Houghten, R. A., & Rapoport, H. (1974). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. FIU Discovery.

- Lane, J. D., Schlemmer, R. F. Jr., & Ho, B. T. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Pharmacology, 27(18), 2217-2221.

Sources

- 1. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-4-Chlorophenylalanine price,buy L-4-Chlorophenylalanine - chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-4-Chlorophenylalanine | 14173-39-8 [chemicalbook.com]

- 5. 4-Chloro-DL-phenylalanine, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Thermo Scientific Chemicals DL-4-Chlorophenylalanine, 98% | Fisher Scientific [fishersci.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]

- 9. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Action & Experimental Application of 4-Chlorophenylalanine (PCPA) in Serotonin Depletion

The following technical guide details the mechanism of action, physiological kinetics, and experimental application of 4-chlorophenylalanine (PCPA).

Technical Guide for Research & Drug Development

Executive Summary

4-Chlorophenylalanine (PCPA, Fenclonine) is a potent, irreversible inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. Unlike modern peripheral-restricted inhibitors (e.g., Telotristat ethyl), PCPA crosses the blood-brain barrier, resulting in profound systemic and central serotonin depletion. This unique property makes it the "gold standard" tool for inducing hyposerotonergic states in preclinical models to study sleep regulation, mood disorders, and aggression. This guide delineates its molecular mechanism, pharmacokinetic profile, and validated experimental protocols.

Molecular Mechanism of Action[1]

Target Enzyme: Tryptophan Hydroxylase (TPH)

PCPA targets TPH, which exists in two isoforms sharing ~71% sequence identity in their catalytic domains:

-

TPH1: Expressed in enterochromaffin cells (gut) and the pineal gland; responsible for peripheral 5-HT.[1]

-

TPH2: Expressed in the Raphe nuclei; responsible for central (neuronal) 5-HT.[1]

Mode of Inhibition

PCPA acts through a dual-phase mechanism that culminates in the total inactivation of the enzyme.

-

Competitive Binding (Phase I): PCPA is a structural analogue of L-Tryptophan. It initially competes with the substrate (Tryptophan) for the active site of the enzyme. Kinetic studies reveal it occupies the tryptophan-binding pocket without interfering with the tetrahydrobiopterin (BH4) cofactor binding site.

-

Irreversible Inactivation (Phase II): Unlike reversible competitive inhibitors, PCPA induces a time-dependent, irreversible loss of enzyme activity. The precise chemical event involves the modification of the enzyme structure, rendering it catalytically inert.

-

Critical Consequence: Recovery of serotonergic tone requires de novo protein synthesis of TPH. Simply washing out the drug is insufficient to restore activity.

-

Selectivity Profile

While highly selective for TPH over other aromatic amino acid hydroxylases, specificity is dose-dependent:

-

High Selectivity: TPH1 and TPH2 (Ki ~ 300 µM).

-

Low Affinity: Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH).

-

Note: At high chronic doses (>300 mg/kg), minor reductions in catecholamines (norepinephrine, dopamine) may occur, likely due to weak cross-reactivity or substrate competition at transporters.

Visualization: Serotonin Biosynthesis & PCPA Blockade[3][4][5][6][7][8]

Figure 1: Pathway of serotonin biosynthesis illustrating the rate-limiting step inhibited by PCPA.

Physiological Impact & Pharmacodynamics

The physiological effects of PCPA are defined by the kinetics of enzyme turnover rather than the half-life of the drug itself.

| Parameter | Characteristic | Mechanistic Basis |

| Onset of Action | Slow (24–48 hours) | Requires depletion of pre-stored vesicular serotonin. |

| Peak Depletion | >90% Reduction | Cumulative irreversible inactivation of available TPH. |

| Duration of Effect | Long (5–14 days) | Dependent on TPH protein synthesis rate (half-life of TPH is ~2–3 days). |

| CNS Penetration | High | Crosses BBB via Large Neutral Amino Acid Transporter (LAT1). |

Recovery Trajectory:

-

Day 1-3 (Post-Dose): Maximal depletion (<10% baseline 5-HT).

-

Day 7: Partial recovery (~10-20% baseline).

-

Day 14: Full functional recovery in most brain regions (hypothalamus, raphe).

Experimental Protocols (Standard Operating Procedure)

Preparation of PCPA Solution

PCPA is often supplied as a methyl ester hydrochloride salt for better solubility, or as the free acid.

-

Vehicle: Saline (0.9% NaCl) or slightly acidified saline (if using free acid).

-

Concentration: Prepare fresh to avoid oxidation.

-

pH Adjustment: If using the free acid, dissolve in 1N HCl, dilute, and adjust pH to ~6.0 with NaOH.

In Vivo Serotonin Depletion Protocol (Mouse/Rat)

Objective: To induce a stable >90% depletion of central serotonin.[2]

-

Baseline: Acclimate animals for 3 days.

-

Dosing Regimen:

-

Validation Window: Perform behavioral testing or tissue collection on Day 4 (24 hours after the last dose).

-

Control Group: Administer vehicle (Saline) at equal volume/weight.

In Vitro TPH Assay

Objective: To determine IC50 or Ki values for novel inhibitors using PCPA as a positive control.

-

Enzyme Source: Recombinant human TPH1 or TPH2, or brain stem homogenate.

-

Reaction Mix:

-

Substrate: L-Tryptophan (varying concentrations for Ki).[5]

-

Cofactor: Tetrahydrobiopterin (BH4) and Fe(NH4)2(SO4)2.

-

Inhibitor: PCPA (10 nM – 1 mM).

-

-

Detection: Measure fluorescence of 5-HTP (Excitation 300 nm / Emission 330 nm) or use HPLC-ECD.

Visualization: Experimental Workflow

Figure 2: Timeline for PCPA-induced serotonin depletion and recovery.

Comparative Pharmacology

| Feature | PCPA (Fenclonine) | Telotristat Ethyl | p-Ethynylphenylalanine (pEPA) |

| Mechanism | Irreversible TPH Inhibition | Reversible TPH Inhibition | Reversible, Competitive |

| Target Isoforms | TPH1 and TPH2 | TPH1 and TPH2 | TPH1 and TPH2 |

| BBB Permeability | Yes (Central & Peripheral) | No (Peripheral Only) | Yes |

| Primary Use | CNS 5-HT Depletion Models | Carcinoid Syndrome (Clinical) | Research Tool |

| Recovery | Requires Protein Synthesis | Washout / Metabolism | Washout |

References

-

Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology.

-

Miczek, K. A., et al. (1975). Para-chlorophenylalanine, serotonin and killing behavior.[2] Pharmacology Biochemistry and Behavior.[2][3]

-

Stokes, A. H., et al. (2000). p-Ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase.[6] Journal of Neurochemistry.

-

Cianchetta, G., et al. (2010). Mechanism of inhibition of novel tryptophan hydroxylase inhibitors revealed by co-crystal structures and kinetic analysis. Current Chemical Genomics.

-

Walther, D. J., & Bader, M. (2003). A unique central tryptophan hydroxylase isoform. Biochemical Pharmacology.[5]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Serotonin depletion by p-chlorophenylalanine decreases VIP mRNA in the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

- 6. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Incorporation of 4-(4-Chlorophenyl)-L-phenylalanine in Solid Phase Peptide Synthesis

Executive Summary

The incorporation of 4-(4-Chlorophenyl)-L-phenylalanine (referred to herein as Fmoc-Bip(4'-Cl)-OH ) presents unique challenges in Solid Phase Peptide Synthesis (SPPS). Structurally, this non-canonical amino acid features a biphenyl side chain with a chloro-substituent at the distal para-position. This moiety introduces significant steric bulk and hydrophobicity, often leading to on-resin aggregation, incomplete coupling (deletion sequences), and poor solubility in standard SPPS solvents.

This guide provides a validated workflow to overcome these barriers. By transitioning from standard polystyrene resins to PEG-hybrid supports and utilizing high-efficiency coupling cocktails (DIC/Oxyma Pure), researchers can achieve coupling yields >98% while minimizing racemization.

Chemical Profile & Strategic Considerations

Before initiating synthesis, it is critical to understand the physicochemical behavior of the building block.

| Property | Specification | Implications for SPPS |

| Full Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-4-(4-chlorophenyl)-L-phenylalanine | Steric Hindrance: The biaryl system creates a "wall" protecting the alpha-carbon, slowing down nucleophilic attack during coupling. |

| Abbreviation | Fmoc-Bip(4'-Cl)-OH | Nomenclature: Often confused with 4-chloro-phenylalanine (Phe(4-Cl)). Ensure correct CAS (e.g., analog to 199110-64-0 for non-Cl version). |

| Hydrophobicity | High (LogP > 5 est.) | Aggregation: Peptide chains containing this residue will self-associate, causing "difficult sequences" where reagents cannot penetrate.[1] |

| Solubility | Poor in pure DCM; Moderate in DMF; Good in NMP. | Solvent Choice: NMP (N-methyl-2-pyrrolidone) is required for stock solutions. |

The Aggregation Challenge

The primary failure mode with Bip(4'-Cl) is not chemical reactivity, but physical accessibility. The hydrophobic side chain promotes

-

Solution: Disurpt intermolecular H-bonds using Pseudoprolines (if applicable at Ser/Thr/Cys positions) or Chaotropic Salts (LiCl, KSCN) in the coupling buffer.

Pre-Synthesis Preparation

Resin Selection

Do not use standard cross-linked Polystyrene (PS) resins (e.g., 2-CTC PS). The hydrophobic collapse of the peptide within the hydrophobic PS matrix is exacerbated by Bip(4'-Cl).

-

Recommended: ChemMatrix® (100% PEG) or TentaGel® S RAM (PEG-grafted PS). These swell better in polar solvents and reduce aggregation.[1]

-

Loading: Keep substitution low (0.2 – 0.4 mmol/g ). High loading leads to steric crowding and failed couplings.

Reagent Preparation

Stock Solution (0.2 M):

-

Dissolve Fmoc-Bip(4'-Cl)-OH in NMP (N-methyl-2-pyrrolidone) rather than DMF.

-

If turbidity persists, add 10% (v/v) DCM or warm gently to 40°C.

-

Note: Avoid leaving activated esters in solution for >10 minutes before addition to resin to prevent racemization.

Experimental Protocols

Protocol A: High-Efficiency Coupling (DIC/Oxyma)

This is the "Gold Standard" method. It generates the active ester in situ at a neutral pH, minimizing racemization while maintaining high reactivity.

Reagents:

-

A: Fmoc-Bip(4'-Cl)-OH (4.0 eq relative to resin)

-

B: DIC (N,N'-Diisopropylcarbodiimide) (4.0 eq)

-

C: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (4.0 eq)

-

Solvent: NMP/DMF (1:1 v/v)

Step-by-Step:

-

Swell Resin: Wash resin 3x with DMF, then 3x with NMP.

-

Dissolution: Dissolve Amino Acid and Oxyma Pure in the minimum volume of NMP.

-

Activation: Add DIC to the mixture. Shake for 2 minutes (pre-activation).

-

Addition: Add the activated solution to the resin.[2]

-

Reaction: Shake at Room Temperature for 60 minutes .

-

Microwave Option: 75°C for 5 minutes (Power: 25W). Warning: High temp increases racemization risk for phenyl-derivatives.

-

-

Drain & Wash: Drain, wash 3x with NMP.

Protocol B: The "Rescue" Coupling (HATU/HOAt)

Use this only if Protocol A fails (verified by color test) or for re-coupling. HATU is more potent but carries a higher risk of epimerization.

Reagents:

-

Fmoc-Bip(4'-Cl)-OH (3.0 eq)

-

HATU (2.9 eq)

-

HOAt (3.0 eq) - Critical additive for steric bulk.

-

TMP (2,4,6-Trimethylpyridine) or DIEA (6.0 eq)

Step-by-Step:

-

Dissolve Amino Acid, HATU, and HOAt in NMP.

-

Add Base (TMP/DIEA) immediately before adding to resin.

-

Coupling time: 2 hours at Room Temperature.

Protocol C: Monitoring & Capping

Because Bip(4'-Cl) is bulky, unreacted amines may remain.

-

Test: Perform a Chloranil Test (more sensitive for secondary amines or hindered primaries than Kaiser).

-

Blue particles = Incomplete coupling. -> Repeat Protocol B .

-

Colorless/Yellow = Complete.

-

-

Capping (Mandatory): Cap unreacted amines to prevent deletion sequences.

-

Solution: Acetic Anhydride (0.5 M) / DIEA (0.5 M) in DMF.

-

Time: 10 minutes.

-

Workflow Visualization

The following diagram illustrates the decision logic for incorporating this difficult residue.

Figure 1: Decision tree for the incorporation of sterically hindered Bip(4'-Cl) residues.

Post-Synthesis Analysis (QC)

After cleavage (Standard TFA/TIS/H2O 95:2.5:2.5), the hydrophobic nature of the peptide requires modified analytical conditions.

HPLC Method

Standard C18 gradients (0-100% B) often fail to elute Bip-containing peptides or result in broad peaks.

-

Column: C4 or Phenyl-Hexyl columns are often superior for biaryl peptides.

-

Mobile Phase B: Use Acetonitrile/Isopropanol (1:1) instead of pure ACN to improve solubility and peak shape.

-

Temperature: Run the column at 50-60°C to reduce hydrophobic interaction bandwidth.

Mass Spectrometry

Look for the specific isotope pattern of Chlorine (3:1 ratio of M and M+2).

-

diagnostic: If you see a mass of [M-35], you may have undergone hydrodehalogenation (rare, but possible under harsh Pd-catalysis conditions if applicable, unlikely in standard SPPS).

-

Des-Bip impurity: A peak corresponding to [M - (Bip residue)] indicates total coupling failure.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Deletion Sequence (Missing Bip) | Steric hindrance prevented coupling. | Switch to HATU/HOAt ; Increase temperature to 50°C; Use ChemMatrix resin. |

| Low Solubility (Gel-like resin) | Aggregation of hydrophobic chains. | Add 0.1 M LiCl or Pseudoproline dipeptides to the coupling mixture. |

| Racemization (Double peaks) | Over-activation (too much base) or excessive heat. | Use DIC/Oxyma (no base required); Limit microwave temp to <50°C; Use TMP instead of DIEA. |

| Precipitation during Cleavage | Peptide is too hydrophobic for ether. | Do not use cold ether precipitation. Instead, evaporate TFA and dissolve residue in Acetic Acid/Lyophilize . |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Provides foundational data on Fmoc stability and coupling strategies.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Details the mechanism of Oxyma/DIC superiority over HOBt.

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Discusses aggregation and the use of pseudoprolines/PEG resins.

-

Muthadchelvan, S., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Reviews solubility challenges similar to those found with hydrophobic residues.

Sources

Fmoc-protection of 4-(4-Chlorophenyl)-L-phenylalanine for SPPS

Executive Summary

This application note details the optimized protocol for the

While standard phenylalanine protection protocols exist, the para-chloro substitution introduces specific solubility and electronic considerations. This guide prioritizes the Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) route over Fmoc-Cl to minimize dipeptide formation and racemization, ensuring high enantiomeric purity (>99.5% ee) required for GMP-grade Solid-Phase Peptide Synthesis (SPPS).

Scientific Foundation & Mechanism

The Target Molecule

-

Utility: The 4-chloro substituent provides a lipophilic handle for hydrophobic pocket binding and can participate in halogen bonding, often improving potency over native Phenylalanine.

Reaction Mechanism: Carbonate vs. Chloride

The protection of the

-

Fmoc-Cl Route: Highly reactive but prone to Fmoc-dipeptide formation (oligomerization) due to the formation of mixed anhydrides. It is also more susceptible to hydrolysis.[5]

-

Fmoc-OSu Route (Recommended): Uses a succinimide leaving group.[6][7] It is less reactive than the acid chloride, allowing for better control over pH and significantly reducing the risk of oligomerization and racemization [1].

Key Mechanistic Insight: The reaction must proceed at a pH where the amino acid is unprotonated (

Materials & Equipment

Reagents

| Reagent | Grade | Purpose |

| 4-Chloro-L-phenylalanine | >98%, L-isomer | Starting Material |

| Fmoc-OSu | >99% | Protecting Group Source |

| Sodium Carbonate ( | ACS Reagent | Base (pH control) |

| 1,4-Dioxane | HPLC Grade | Co-solvent (solubilizes Fmoc-OSu) |

| Water ( | Milli-Q/Deionized | Solvent |

| Ethyl Acetate (EtOAc) | ACS Reagent | Extraction |

| Hydrochloric Acid (HCl) | 1N and 6N | Acidification/Precipitation |

Equipment

-

pH Meter (Calibrated to pH 7.0 and 10.0).

-

Overhead mechanical stirrer (preferred over magnetic for scale-up to prevent grinding).

-

Rotary Evaporator.

-

High-Performance Liquid Chromatography (HPLC) for QC.

Experimental Protocol

Phase 1: Solubilization & pH Adjustment

The para-chloro group reduces the water solubility of the amino acid compared to native Phenylalanine. A mixed solvent system is mandatory.

-

Dissolution: In a round-bottom flask, suspend 10.0 g (50 mmol) of 4-chloro-L-phenylalanine in 100 mL of

. -

Basification: Add 10.6 g (100 mmol) of

slowly. Stir until the solution becomes clear.-

Note: The amino acid exists as a carboxylate salt here.

-

-

Co-solvent Addition: Add 50 mL of 1,4-Dioxane .

-

Critical: Cool the mixture to 0–5°C using an ice bath. Lower temperature suppresses hydrolysis of the Fmoc-OSu reagent.

-

Phase 2: The Protection Reaction

-

Reagent Addition: Dissolve 17.7 g (52.5 mmol, 1.05 eq) of Fmoc-OSu in 50 mL of 1,4-Dioxane . Add this solution dropwise to the amino acid mixture over 30 minutes.

-